molecular formula C24H32F3N3O5 B071216 ZD-0892 CAS No. 171964-73-1

ZD-0892

Número de catálogo: B071216
Número CAS: 171964-73-1
Peso molecular: 499.5 g/mol
Clave InChI: PNILZVBINXNWHW-FHWLQOOXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • Métodos De Preparación

    • Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para ZD-0892 no están ampliamente disponibles en el dominio público debido a su naturaleza propietaria.
    • Los métodos de producción industrial probablemente involucran síntesis orgánica de varios pasos, purificación y control de calidad.
  • Análisis De Reacciones Químicas

    • ZD-0892 puede sufrir diversas reacciones, incluidas oxidación, reducción y sustitución.
    • Los reactivos y condiciones comunes utilizados en estas reacciones permanecen sin divulgar.
    • Los principales productos formados a partir de estas reacciones no están documentados públicamente.
  • Aplicaciones Científicas De Investigación

    Treatment of Chronic Obstructive Pulmonary Disease (COPD)

    Mechanism of Action : ZD-0892 works by inhibiting neutrophil elastase, an enzyme that contributes to the degradation of lung tissue and inflammation in COPD patients. By reducing the activity of this enzyme, this compound aims to mitigate lung damage and improve respiratory function.

    Clinical Studies :

    • A study highlighted that this compound significantly reduced the number of neutrophils in the lungs of animal models exposed to cigarette smoke, demonstrating its potential to alleviate inflammation associated with COPD .
    • In clinical trials, this compound has shown promise in improving lung function metrics such as forced expiratory volume (FEV1) in patients with COPD .

    Peripheral Vascular Disease (PVD)

    Application : The compound is also being explored for its effects on vascular health. Neutrophil elastase plays a role in vascular inflammation and remodeling, making this compound a candidate for treating PVD.

    Research Findings : Preliminary studies suggest that this compound may reduce vascular inflammation and improve blood flow in animal models, indicating its potential efficacy in clinical settings .

    Inhibition of Neutrophil Activation

    Broader Implications : Beyond COPD and PVD, this compound's ability to inhibit neutrophil activation could have implications for various inflammatory diseases. By modulating the immune response, it may provide therapeutic benefits in conditions characterized by excessive neutrophil activity.

    Case Study 1: COPD Treatment

    A randomized controlled trial involving COPD patients demonstrated that treatment with this compound resulted in:

    • Reduction of Neutrophils : A significant decrease in sputum neutrophils was observed after four weeks of treatment.
    • Improved Quality of Life : Patients reported enhancements in health-related quality of life metrics compared to placebo groups .

    Case Study 2: Vascular Health

    In a study examining the effects of this compound on peripheral vascular disease:

    • Vascular Remodeling : Treated animals showed a marked reduction in vascular remodeling compared to untreated controls.
    • Cell Proliferation Reduction : Cell proliferation within the vascular walls was reduced by 61%, suggesting a protective effect against pathological changes associated with PVD .

    Table 1: Summary of Clinical Findings for this compound

    Study TypeConditionKey FindingsReference
    Randomized Controlled TrialChronic Obstructive Pulmonary DiseaseReduced sputum neutrophils; improved FEV1
    Animal ModelPeripheral Vascular DiseaseReduced vascular remodeling; decreased cell proliferation

    Table 2: Mechanism of Action and Therapeutic Effects

    MechanismEffect on ConditionPotential Outcome
    Neutrophil Elastase InhibitionDecreased inflammationImproved lung function
    Modulation of Immune ResponseReduced pathological changesEnhanced recovery in inflammatory diseases

    Mecanismo De Acción

    • ZD-0892 inhibe la elastasa de neutrófilos, que está implicada en el daño tisular durante la inflamación.
    • Al bloquear esta enzima, puede mitigar las respuestas inflamatorias y las patologías asociadas.
    • Los objetivos moleculares exactos y las vías involucradas requieren más investigación.
  • Comparación Con Compuestos Similares

    • Desafortunadamente, las comparaciones directas con compuestos similares son limitadas en la literatura disponible públicamente.
    • Identificar características únicas de ZD-0892 requeriría acceso a datos propietarios.

    Actividad Biológica

    ZD-0892, a synthetic peptidyl trifluoromethylketone, is primarily recognized for its role as a selective inhibitor of neutrophil elastase (NE). This compound has garnered attention due to its potential therapeutic applications in various inflammatory diseases, particularly those involving excessive neutrophil activity. The following sections detail the biological activity of this compound, including its mechanisms of action, experimental findings, and relevant case studies.

    This compound functions by inhibiting neutrophil elastase, an enzyme that plays a critical role in the degradation of elastin and other extracellular matrix components during inflammatory responses. By inhibiting NE, this compound helps to preserve the integrity of lung tissue and other organs affected by inflammation.

    Inhibition Studies

    In vitro studies demonstrated that this compound exhibits a strong inhibitory effect on NE activity. The compound was shown to have an affinity for NE comparable to that of secretory leukocyte protease inhibitor (SLPI), a natural inhibitor of NE. In one study, the inhibitory function of this compound was measured against active NE using various substrates, revealing significant reductions in elastolytic activity when this compound was present .

    Table 1: Inhibition Potency of this compound Against Neutrophil Elastase

    Concentration (nM)Inhibition (%)
    1045
    10075
    100090

    The above table summarizes the percentage inhibition of NE activity at different concentrations of this compound, indicating a dose-dependent response.

    Cell Culture Experiments

    This compound was tested on A549 cells (human lung carcinoma cells) and other cell lines under serum-free conditions. The results indicated that treatment with this compound significantly abrogated the decrease in SLPI protein levels induced by NE. This suggests that this compound not only inhibits NE but also has protective effects on SLPI secretion .

    Study on Viral Infection

    In a notable study involving DBA/2 mice infected with the encephalomyocarditis (EMC) virus, administration of this compound resulted in reduced myocardial elastolytic activity and improved coronary microvascular perfusion. This highlights the potential of this compound in mitigating tissue damage during viral infections characterized by inflammatory responses .

    Clinical Implications

    The implications of this compound extend to chronic obstructive pulmonary disease (COPD) and cystic fibrosis, where excessive neutrophil activity leads to tissue damage and inflammation. By inhibiting NE, this compound may offer therapeutic benefits in managing these conditions, potentially improving patient outcomes through reduced inflammation and preservation of lung function.

    Propiedades

    IUPAC Name

    (2S)-1-[(2S)-2-[(4-methoxybenzoyl)amino]-3-methylbutanoyl]-N-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H32F3N3O5/c1-13(2)18(20(31)24(25,26)27)28-22(33)17-7-6-12-30(17)23(34)19(14(3)4)29-21(32)15-8-10-16(35-5)11-9-15/h8-11,13-14,17-19H,6-7,12H2,1-5H3,(H,28,33)(H,29,32)/t17-,18-,19-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PNILZVBINXNWHW-FHWLQOOXSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)[C@@H](C(=O)C(F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)C2=CC=C(C=C2)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H32F3N3O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80938074
    Record name 1-[N-(4-Methoxybenzoyl)valyl]-N-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboximidic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80938074
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    499.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    171964-73-1
    Record name ZD-0892
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171964731
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 1-[N-(4-Methoxybenzoyl)valyl]-N-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboximidic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80938074
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name ZD-0892
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXL5BC5A6F
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.